Methyl furo[3,2-b]pyridine-2-carboxylate

CLK kinase inhibition Kinase selectivity profiling Pre-mRNA splicing modulation

Methyl furo[3,2-b]pyridine-2-carboxylate (CAS 1456513-95-3, C9H7NO3, MW 177.16 g/mol) is a heterocyclic building block containing the furo[3,2-b]pyridine core, a privileged scaffold identified for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway. The compound serves as a versatile synthetic intermediate for constructing 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines via chemoselective metal-mediated couplings.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12943132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl furo[3,2-b]pyridine-2-carboxylate
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C=CC=N2
InChIInChI=1S/C9H7NO3/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3
InChIKeyKXRVZARIVAUANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Furo[3,2-b]pyridine-2-carboxylate: Core Scaffold for Selective Kinase Inhibition


Methyl furo[3,2-b]pyridine-2-carboxylate (CAS 1456513-95-3, C9H7NO3, MW 177.16 g/mol) is a heterocyclic building block containing the furo[3,2-b]pyridine core, a privileged scaffold identified for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [1]. The compound serves as a versatile synthetic intermediate for constructing 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines via chemoselective metal-mediated couplings [1]. The furo[3,2-b]pyridine motif represents a relatively underexplored pharmacophore in kinase inhibitor research, offering distinct intellectual property and selectivity advantages compared to more crowded chemical space [2].

Why Generic Substitution Fails for Methyl Furo[3,2-b]pyridine-2-carboxylate-Based Inhibitors


Substitution of the furo[3,2-b]pyridine-2-carboxylate core with alternative heterocyclic scaffolds (e.g., furo[2,3-b]pyridine, thieno[3,2-b]pyridine, or pyrrolo[2,3-b]pyridine) is not functionally equivalent because the furo[3,2-b]pyridine regioisomer uniquely enables both potent CLK/HIPK inhibition and Hedgehog pathway modulation from the same core template [1]. Critically, the 2-carboxylate ester position provides a synthetic handle for chemoselective functionalization that is not readily accessible in other furopyridine regioisomers such as the furo[2,3-b]pyridine series [1]. Even within the furo[3,2-b]pyridine class, varying the ester group (e.g., methyl vs. ethyl carboxylate) alters physicochemical properties, solubility, and downstream coupling efficiency, directly impacting the yield and purity of final kinase inhibitor candidates [2].

Quantitative Differentiation Evidence: Methyl Furo[3,2-b]pyridine-2-carboxylate vs. Closest Analogs


CLK Kinase Selectivity Window: MU1210 (Furo[3,2-b]pyridine-2-carboxylate Derivative) vs. DYRK1A Inhibitors

MU1210, a 3,5-disubstituted furo[3,2-b]pyridine-2-carboxylate derivative accessible via the methyl furo[3,2-b]pyridine-2-carboxylate scaffold, inhibits CLK1, CLK2, and CLK4 with IC50 values of 8 nM, 20 nM, and 12 nM respectively, while showing >3,000 nM against CLK3—a selectivity ratio of >375-fold for CLK1 over CLK3 [1]. In contrast, a commonly used alternative scaffold, the pyridine-2-carboxylic acid series, typically exhibits broader inhibition profiles with IC50 values in the micromolar range against HsMetAP1 (IC50 = 2.5 µM) and HsMetAP2 (IC50 = 0.8 µM), and does not offer comparable kinase selectivity [REFS-1, REFS-2]. The MU1210 selectivity window against DYRK1A (IC50 > 3,000 nM) further distinguishes the furo[3,2-b]pyridine scaffold from DYRK1A-targeting chemotypes [1].

CLK kinase inhibition Kinase selectivity profiling Pre-mRNA splicing modulation

Dual CLK/HIPK Inhibition with Defined Potency: MU1787 vs. Single-Target CLK Inhibitors

MU1787, a furo[3,2-b]pyridine-2-carboxylate derivative, exhibits dual inhibition of HIPK1, HIPK2, and HIPK3 with IC50 values of 285 nM, 123 nM, and 283 nM respectively [1]. This dual CLK/HIPK profile is not achievable with single-target chemotypes such as benzofuro[3,2-b]pyridin-2(1H)-one-based BTK/PI3Kδ dual inhibitors, which show IC50 values in the 50–500 nM range against BTK and PI3Kδ but lack HIPK family coverage [2]. The furo[3,2-b]pyridine core thus provides a unique polypharmacology window combining CLK and HIPK inhibition within a single chemotype.

HIPK kinase inhibition Dual CLK/HIPK pharmacology Cancer target engagement

Hedgehog Pathway Modulation from Kinase-Inactive Subset: Sub-Micromolar Activity

Profiling of the kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, synthesized from methyl furo[3,2-b]pyridine-2-carboxylate precursors, revealed sub-micromolar modulators of the Hedgehog signaling pathway [1]. This is a structurally distinct mechanism from direct Smoothened (SMO) binders such as jervine (IC50 = 500–700 nM against Hedgehog) [2]. The furo[3,2-b]pyridine Hedgehog modulators are kinase-inactive, providing a clean functional separation that is not accessible with scaffolds where kinase inhibition and Hedgehog modulation are mechanistically conflated.

Hedgehog pathway modulation Smoothened-independent mechanism Chemical probe development

Synthetic Accessibility: Chemoselective Functionalization Enabled by the 2-Carboxylate Ester

The methyl furo[3,2-b]pyridine-2-carboxylate scaffold assembly via copper-mediated oxidative cyclization provides a flexible entry to both 3,5-disubstituted (kinase-active) and 3,5,7-trisubstituted (Hedgehog-modulating) derivatives with reported synthetic yields of 14–87% depending on the specific substitution pattern [1]. This compares favorably to alternative furo[3,2-c]pyridine scaffolds, which often require more complex multi-step sequences and exhibit lower overall yields for comparable diversification [2]. The 2-carboxylate ester position is critical for regioselective metalation and subsequent cross-coupling, a feature not replicated in the 3-carboxylate or unsubstituted furo[3,2-b]pyridine series.

Chemoselective coupling Copper-mediated oxidative cyclization Scaffold diversification

Structural Biology Validation: Co-Crystal Structures with CLK1 at Atomic Resolution

Multiple co-crystal structures of CLK1 in complex with furo[3,2-b]pyridine-2-carboxylate derivatives have been solved at high resolution: compound 12h (PDB: 6I5I, 1.6 Å), VN316 (PDB: 6I5L), and VN345 (PDB: 6I5K) [1]. These structures confirmed binding of the furo[3,2-b]pyridine core in the CLK1 ATP-binding site, an essential validation that is absent for alternative scaffolds such as furo[2,3-c]pyridine-based indanone oximes targeting B-Raf [2]. The availability of atomic-resolution binding mode data accelerates structure-based optimization and reduces the risk of investing in scaffolds lacking experimentally confirmed target engagement.

X-ray crystallography CLK1 co-crystal structure Structure-based drug design

Optimal Application Scenarios for Methyl Furo[3,2-b]pyridine-2-carboxylate Procurement


CLK-Selective Chemical Probe Development for Pre-mRNA Splicing Studies

For research groups developing chemical probes to interrogate CLK1/2/4 function in pre-mRNA splicing, methyl furo[3,2-b]pyridine-2-carboxylate-derived inhibitors such as MU1210 offer a selectivity window of >375-fold over CLK3 and DYRK1A [1], providing clean target engagement data that is unattainable with promiscuous kinase inhibitors or scaffolds lacking CLK isoform selectivity. The available co-crystal structures (PDB: 6I5I at 1.6 Å resolution) further enable rational probe optimization [2].

Dual CLK/HIPK Pharmacological Profiling in Oncology Models

Investigators studying the convergent roles of CLK and HIPK kinases in cancer cell proliferation can leverage MU1787 (HIPK2 IC50 = 123 nM) and related furo[3,2-b]pyridine-2-carboxylate derivatives for simultaneous dual-pathway inhibition from a single chemotype [1]. This dual pharmacology is not accessible with benzofuro[3,2-b]pyridin-2(1H)-one-based BTK/PI3Kδ inhibitors, which lack HIPK coverage [2].

Hedgehog Pathway Modulator Discovery with Kinase-Inactive Selectivity

Groups screening for non-SMO Hedgehog pathway modulators can employ 3,5,7-trisubstituted furo[3,2-b]pyridines derived from the 2-carboxylate ester scaffold, which provide sub-micromolar pathway modulation without confounding kinase activity [1]. This functional separation distinguishes the furo[3,2-b]pyridine series from jervine-like steroidal alkaloids that act via direct SMO binding (IC50 = 500–700 nM) [2].

Medicinal Chemistry Library Synthesis Requiring Modular Scaffold Diversification

Medicinal chemistry teams requiring rapid SAR exploration across both kinase-active and kinase-inactive chemical space benefit from the synthetic modularity of the methyl furo[3,2-b]pyridine-2-carboxylate scaffold, which achieves up to 87% yield in key cyclization steps and enables access to both 3,5-disubstituted (CLK/HIPK-active) and 3,5,7-trisubstituted (Hedgehog-modulating) series from a common intermediate [1].

Quote Request

Request a Quote for Methyl furo[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.